An In-depth Technical Guide to Amino-PEG9-amido-C16-Boc: Structure, Properties, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Amino-PEG9-amido-C16-Boc: Structure, Properties, and Applications in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, Amino-PEG9-amido-C16-Boc. This molecule is a critical component in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its role in the development of novel therapeutics. Furthermore, it outlines key experimental protocols and visualizes relevant biological and experimental workflows.
Core Concepts: Introduction to PROTACs and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4]
Amino-PEG9-amido-C16-Boc is a versatile linker that incorporates a polyethylene (B3416737) glycol (PEG) chain, an alkyl chain, and a Boc-protected amine, offering a balance of hydrophilicity and hydrophobicity, as well as a reactive handle for conjugation.
Structure and Physicochemical Properties of Amino-PEG9-amido-C16-Boc
The chemical structure of Amino-PEG9-amido-C16-Boc, systematically named 17-(tert-butoxycarbonylamino-polyethylene glycol-9)-amido-heptadecanoic acid, is characterized by three key domains: a C16 saturated fatty acid (heptadecanoic acid) chain, a hydrophilic 9-unit polyethylene glycol (PEG9) spacer, and a Boc (tert-butyloxycarbonyl) protected amine terminus. The amide bond connects the C16 alkyl chain to the PEG spacer.
Table 1: Physicochemical Properties of Amino-PEG9-amido-C16-Boc and Related Compounds
| Property | Value (Estimated/Representative) | Source/Rationale |
| Molecular Formula | C₄₉H₉₆N₂O₁₃ | Calculated based on structure |
| Molecular Weight | 917.3 g/mol | Calculated based on structure |
| Appearance | Waxy solid or viscous oil | Based on similar long-chain lipids and PEGs |
| Solubility | Soluble in organic solvents (e.g., DCM, DMF, DMSO). Limited aqueous solubility, forms micelles. | Inferred from the hydrophobic C16 chain and hydrophilic PEG9 chain.[5][6] |
| Calculated LogP | > 7.0 | Estimated based on the long alkyl chain.[7] |
| Polydispersity Index (PDI) | Monodisperse (for the PEG chain) | Characteristic of discrete PEG linkers. |
Role in PROTAC Design and Synthesis
Amino-PEG9-amido-C16-Boc serves as a bifunctional linker in the modular synthesis of PROTACs.[8] The terminal carboxylic acid of the heptadecanoic acid moiety can be activated to react with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide, pomalidomide, or VHL ligands). The Boc-protected amine at the other end of the PEG chain can be deprotected to reveal a primary amine, which can then be coupled to a protein of interest (POI) ligand containing a suitable reactive group (e.g., a carboxylic acid).
The combination of the long C16 alkyl chain and the flexible PEG9 spacer allows for significant diversity in the spatial arrangement of the final PROTAC, which is a critical parameter for inducing a productive ternary complex formation.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving the synthesis and evaluation of PROTACs utilizing linkers such as Amino-PEG9-amido-C16-Boc.
General Synthesis of a PROTAC using Amino-PEG9-amido-C16-Boc
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using Amino-PEG9-amido-C16-Boc.
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
-
Materials:
-
Amino-PEG9-amido-C16-Boc (1.0 eq)
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminothalidomide) (1.1 eq)
-
Coupling agents: HATU (1.2 eq) or HBTU/HOBt (1.2 eq)
-
Base: DIPEA (3.0 eq) or triethylamine (B128534) (3.0 eq)
-
Anhydrous solvent: DMF or DCM
-
-
Procedure:
-
Dissolve Amino-PEG9-amido-C16-Boc in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agents and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker conjugate.
-
Step 2: Boc Deprotection
-
Materials:
-
E3 ligase ligand-linker conjugate (from Step 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
Step 3: Coupling of the POI Ligand
-
Materials:
-
Deprotected E3 ligase ligand-linker conjugate (from Step 2) (1.0 eq)
-
Carboxylic acid-functionalized POI ligand (1.1 eq)
-
Coupling agents and base as in Step 1.
-
Anhydrous solvent: DMF or DCM
-
-
Procedure:
-
Follow a similar procedure as in Step 1, using the deprotected linker-E3 ligase ligand conjugate as the amine component and the POI ligand as the carboxylic acid component.
-
Purify the final PROTAC product by preparative HPLC.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol outlines the steps for treating cells with a synthesized PROTAC and analyzing the degradation of the target protein.[9][10]
-
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a multiplex detection system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Caption: Workflow for Western Blot analysis of protein degradation.
Conclusion and Future Perspectives
Amino-PEG9-amido-C16-Boc represents a valuable tool in the construction of PROTACs. Its well-defined structure, incorporating both hydrophobic and hydrophilic elements, provides medicinal chemists with a versatile building block to modulate the pharmacokinetic and pharmacodynamic properties of their degraders. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of PROTACs utilizing this and similar linkers. As the field of targeted protein degradation continues to evolve, the rational design of linkers will remain a cornerstone of developing next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. Comparative Analysis of the Physicochemical and Biological Characteristics of Freeze-Dried PEGylated Cationic Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
